Spiratisanin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

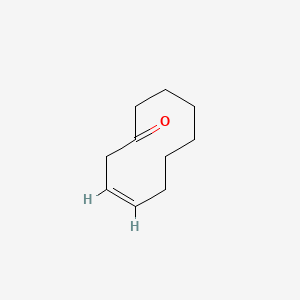

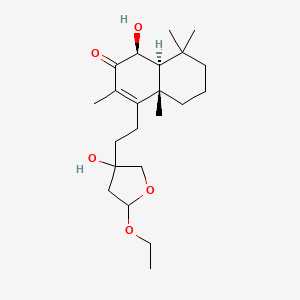

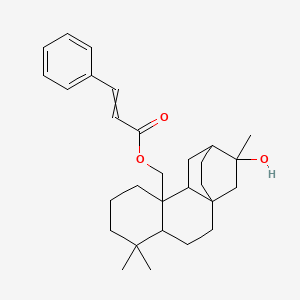

Spiratisanin C is a natural product isolated from Spiraea japonica . It is a type of diterpenoid , which are a class of chemical compounds composed of two terpene units with the molecular formula C29H40O3 .

Molecular Structure Analysis

The molecular formula of Spiratisanin C is C29H40O3 . The molecular weight is 436.63 g/mol . The structure is consistent with the 1H-NMR identification .Physical And Chemical Properties Analysis

Spiratisanin C is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique

Pharmacological Actions and Development Value

Spiratisanin C, derived from marine organisms like Spirulina platensis, exhibits significant pharmacological actions. These include anti-inflammation, antioxidation, antitumor activities, immunological enhancement, and hepatorenal protection. Spiratisanin C has considerable potential both as a drug and as a functional food, with many studies focusing on its various pharmacological actions and mechanisms. However, deeper integration of these studies is needed for its broader medical application (Liu, Huang, Zhang, Cai, & Cai, 2016).

Anti-Cancer Properties

Research indicates that Spiratisanin C selectively inhibits cyclooxygenase-2 (COX-2) and induces apoptosis in lipopolysaccharide-stimulated RAW 264.7 macrophages, a mouse macrophage cell line. This suggests a potential role in cancer treatment (Reddy et al., 2003). Additionally, Spiratisanin C shows significant antiproliferative effects on human chronic myeloid leukemia cell line K562, demonstrating apoptosis induction through cytochrome c release and downregulation of Bcl-2 (Subhashini et al., 2004).

Antioxidant and Anti-Inflammatory Properties

Studies have shown Spiratisanin C's potential as an antioxidant, protecting against oxidative stress-induced damage like thymic atrophy caused by Tributyltin (TBT) in rats (Gupta, Dwivedi, & Khandelwal, 2011). It also exhibits hypocholesterolemic actions, influencing serum cholesterol concentrations and showing stronger activity than Spirulina platensis concentrate in animals (Nagaoka et al., 2005).

Production and Extraction Techniques

Efficient production and extraction of Spiratisanin C are crucial for its applications. Manipulating light sources and frequencies can enhance its production from Spirulina platensis, with white LED light showing higher efficiency (Ho et al., 2018). The antioxidant capacity of Spiratisanin C is influenced by the extraction method, with ultrasound-assisted extraction and water or buffer solvent extraction being common techniques (Fratelli et al., 2020).

Neuroprotective Effects

Spiratisanin C also shows potential in neuroprotection, as evidenced by its protective efficacy against tributyltin chloride (TBTC) induced neurotoxicity in adult rat brains. It modulates glial cell activity along with its antioxidant and anti-inflammatory properties (Mitra, Siddiqui, & Khandelwal, 2015).

Propriétés

IUPAC Name |

(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPXDNLXYLVVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiratisanin C | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.